4(3H)-Quinazolinone, 2-ethoxymethyl-3-(o-tolyl)-
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Overview
Description
4(3H)-Quinazolinone, 2-ethoxymethyl-3-(o-tolyl)- is a chemical compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds that have been widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific structure of 4(3H)-Quinazolinone, 2-ethoxymethyl-3-(o-tolyl)- includes an ethoxymethyl group at the 2-position and an o-tolyl group at the 3-position, which may contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 4(3H)-Quinazolinone, 2-ethoxymethyl-3-(o-tolyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Ethoxymethyl Group: The ethoxymethyl group can be introduced through an alkylation reaction using ethoxymethyl chloride in the presence of a base such as sodium hydride.
Attachment of the o-Tolyl Group: The o-tolyl group can be attached via a Friedel-Crafts acylation reaction using o-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
4(3H)-Quinazolinone, 2-ethoxymethyl-3-(o-tolyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Hydrolysis: The ethoxymethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: It has shown potential as an antimicrobial agent, with studies indicating activity against certain bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of cancer cells through specific molecular pathways.
Industry: The compound can be used in the development of agrochemicals, such as pesticides and herbicides, due to its biological activity.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 2-ethoxymethyl-3-(o-tolyl)- involves its interaction with specific molecular targets within cells. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation. The compound’s structure allows it to bind to these targets with high affinity, disrupting normal cellular processes and exerting its biological
Properties
CAS No. |
61554-65-2 |
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Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
2-(ethoxymethyl)-3-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C18H18N2O2/c1-3-22-12-17-19-15-10-6-5-9-14(15)18(21)20(17)16-11-7-4-8-13(16)2/h4-11H,3,12H2,1-2H3 |
InChI Key |
MQBMVHJXZKUDQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3C |
Origin of Product |
United States |
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